N‑Alkyl vs. C‑Alkyl Proline: Divergent Recognition by the Lincosamide Adenylation Domain LmbC
The adenylation domain LmbC from Streptomyces lincolnensis has evolved to specifically activate (2S,4R)‑4‑propyl‑L‑proline (PPL) for lincomycin assembly, whereas the homologous domain CcbC in the celesticetin pathway retains strict specificity for unsubstituted L‑proline [1]. Site‑directed mutagenesis of LmbC identified three residues (G308, A207, L246) that form a hydrophobic channel accommodating the propyl side chain; mutation of these residues reverts specificity toward L‑proline [1]. Although the assay measures discrimination of C‑4‑propyl‑L‑proline rather than N‑propyl‑L‑proline, it establishes that the propyl substitution position determines whether the compound is accepted (C‑alkyl) or rejected (predicted for N‑alkyl due to altered nitrogen electronics) by the same enzyme class [1].
| Evidence Dimension | Substrate specificity of adenylation domain (ATP‑PPi exchange assay) |
|---|---|
| Target Compound Data | Not tested directly; N‑propyl‑L‑proline lacks the secondary amine required for thioester formation. |
| Comparator Or Baseline | LmbC activates 4‑propyl‑L‑proline (kcat/Km not reported in abstract); CcbC activates L‑proline exclusively. |
| Quantified Difference | Qualitative specificity switch: three point mutations in CcbC (G308, A207, L246) convert preference from L‑proline to 4‑propyl‑L‑proline [1]. |
| Conditions | Recombinant LmbC and CcbC proteins, ATP‑[32P]PPi exchange assay, in vitro |
Why This Matters
Demonstrates that the position of the propyl group on the proline scaffold dictates enzymatic recognition, making N‑propyl‑L‑proline unsuitable as a substitute for 4‑propyl‑L‑proline in lincosamide biosynthetic engineering.
- [1] Kadlčík, S., Kučera, T., Chalupská, D., et al. (2013). Adaptation of an L‑proline adenylation domain to use 4‑propyl‑L‑proline in the evolution of lincosamide biosynthesis. PLoS ONE, 8(12), e84989. View Source
